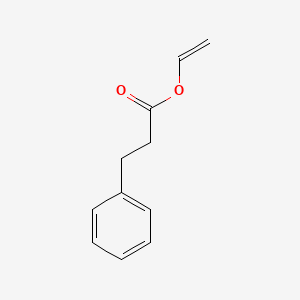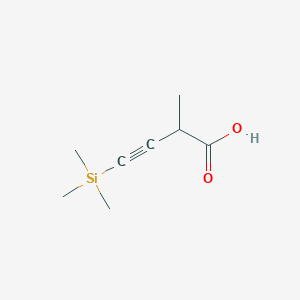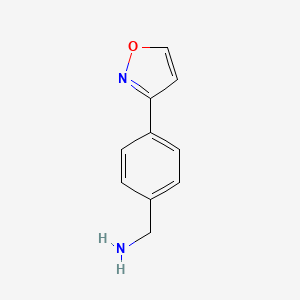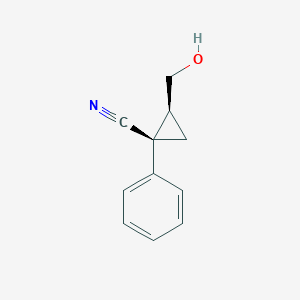
4-(3-Methyloxetan-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyloxetan-3-yl)benzonitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It features a benzonitrile group attached to a 3-methyloxetane ring, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxetan-3-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-methyloxetane in the presence of a suitable base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methyloxetan-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(3-Methyloxetan-3-yl)benzoic acid.
Reduction: 4-(3-Methyloxetan-3-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(3-Methyloxetan-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyloxetan-3-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as a hydrogen bond acceptor, allowing the compound to bind to various enzymes and receptors. This binding can modulate the activity of these proteins, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Methyloxetan-3-yl)benzaldehyde
- 4-(3-Methyloxetan-3-yl)benzoic acid
- 4-(3-Methyloxetan-3-yl)benzylamine
Uniqueness
4-(3-Methyloxetan-3-yl)benzonitrile is unique due to the presence of both a nitrile group and a 3-methyloxetane ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-(3-methyloxetan-3-yl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-11(7-13-8-11)10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3 |
Clave InChI |
MQGUTDKAQPAGMK-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)
![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![4H-Cyclopenta[b]quinoline](/img/structure/B11914971.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)





![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)




